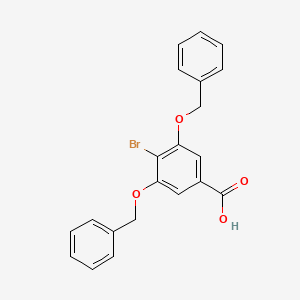

3,5-双(苄氧基)-4-溴苯甲酸

描述

“3,5-Bis(benzyloxy)-4-bromobenzoic acid” is a chemical compound with the molecular formula C21H18O4 . It is also known by other names such as “3,5-Bis(benzyloxy)benzoate de benzyle” and "Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “Benzyl 3,5-bis(benzyloxy)benzoate” involved a catalytic protodeboronation of alkyl boronic esters using a radical approach . Another example is the synthesis of “N-(3,5-bis(trifluoromethyl)benzyl)stearamide” which was prepared by a solventless direct amidation reaction .Molecular Structure Analysis

The molecular structure of “3,5-Bis(benzyloxy)-4-bromobenzoic acid” consists of 21 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 334.37 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes .Physical and Chemical Properties Analysis

The physical and chemical properties of “3,5-Bis(benzyloxy)-4-bromobenzoic acid” include a density of 1.2±0.1 g/cm3, boiling point of 594.0±45.0 °C at 760 mmHg, and a flash point of 255.3±28.8 °C . It also has a molar refractivity of 124.8±0.3 cm3, and a polar surface area of 45 Å2 .科学研究应用

Microwave-Enhanced Suzuki-Miyaura Vinylation

研究表明,在微波增强的Suzuki-Miyaura乙烯化反应中使用3,5-双(苄氧基)-4-溴苯甲酸。该过程涉及在微波辐射下,通过优化条件如溶剂比例、辐照时间和催化剂负载量,将立体位阻和富电子芳基卤化物与三氟硼酸乙烯基钾进行交叉偶联。苄基3,5-双(苄氧基)-4-溴苯甲酸的偶联导致所需的苯乙烯衍生物和还原产物的混合物,展示了该方法合成复杂有机分子的有效性和广泛性(Brooker et al., 2010)。

对Suzuki–Miyaura乙烯化的初步研究

进一步对使用三氟硼酸乙烯基钾对立体位阻芳基溴化物进行Suzuki–Miyaura乙烯化的初步研究已经进行。这项研究突出了苄基3,5-双(苄氧基)-4-溴苯甲酸的偶联,产生苯乙烯衍生物和还原产物的混合物,强调了3,5-双(苄氧基)-4-溴苯甲酸在促进这些化学转化中的实用性(Carter & Wyatt, 2006)。

聚合性苯甲酸衍生物的合成

已进行了聚合性苯甲酸衍生物(如3,5-双(丙烯氧甲基)-4-十六烷氧基苯甲酸)的合成研究。这些衍生物已被用于与具有特定物理性质的液晶复合物,有益于先进材料科学应用。从这些复合物衍生的聚合物表现出独特的结构和物理特性,适用于各种技术应用(Kishikawa, Hirai, & Kohmoto, 2008)。

分子识别研究

已探索了涉及苯甲酸衍生物(包括溴衍生物)的分子识别研究。这些研究侧重于合成和结构分析与N-供体化合物形成的分子加合物,揭示了分子水平上复杂识别模式和相互作用的见解。这项研究有助于理解化学键合和分子组装的基本方面(Varughese & Pedireddi, 2006)。

作用机制

Target of Action

The primary targets of 3,5-Bis(benzyloxy)-4-bromobenzoic acid are coordination polymers . These are a subclass of coordination complexes that possess unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .

Mode of Action

The compound interacts with its targets by forming coordination polymers with a distorted octahedral geometry around Mn (II) . These polymers form an extended hydrogen bonding and π⋯π stacking interaction-assisted network .

Biochemical Pathways

The affected pathways involve the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY), and sulfamethoxazole (SMT) . The compound acts as a photocatalyst in these pathways .

Result of Action

The molecular and cellular effects of the compound’s action include the degradation of antibiotics. For instance, one of the coordination polymers exhibited an impressive 91.93% degradation of nitrofurazone (NFZ) within 60 minutes .

Action Environment

The action, efficacy, and stability of 3,5-Bis(benzyloxy)-4-bromobenzoic acid can be influenced by various environmental factors. For example, the synthesis of the coordination polymers occurs under hydrothermal conditions . Additionally, the thermal stability of the polymers varies in the range of 82–194 °C .

属性

IUPAC Name |

4-bromo-3,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO4/c22-20-18(25-13-15-7-3-1-4-8-15)11-17(21(23)24)12-19(20)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAIWNXWTXXJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2Br)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434390 | |

| Record name | 3,5-Bis(benzyloxy)-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177956-45-5 | |

| Record name | 3,5-Bis(benzyloxy)-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

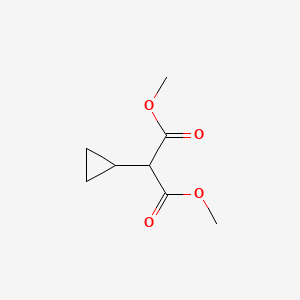

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)

![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)